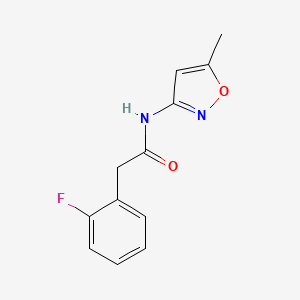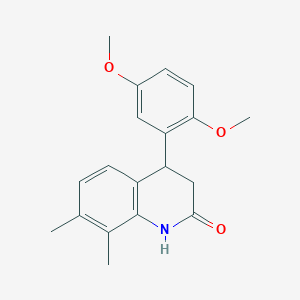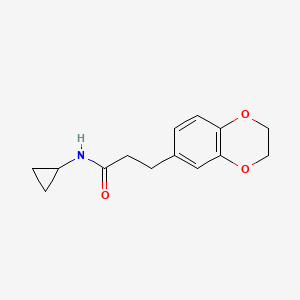![molecular formula C24H26N2O4S B4845321 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide, commonly known as BMS-986177, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as selective estrogen receptor modulators (SERMs), which are known to have a wide range of pharmacological effects.
Mechanism of Action
BMS-986177 works by selectively binding to estrogen receptors in the body. This binding leads to the activation of specific signaling pathways that are involved in a wide range of physiological processes. By selectively targeting these receptors, BMS-986177 can modulate the effects of estrogen in the body, which can have a wide range of therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMS-986177 are complex and depend on a variety of factors, including the dose, duration of treatment, and individual patient characteristics. Some of the main effects of BMS-986177 include the modulation of bone turnover, the regulation of lipid metabolism, and the modulation of immune function. These effects are thought to be mediated by the selective binding of BMS-986177 to estrogen receptors in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986177 for lab experiments is its selectivity for estrogen receptors. This allows researchers to selectively target specific signaling pathways in the body, which can help to elucidate the underlying mechanisms of disease. However, one of the main limitations of BMS-986177 is its complex mechanism of action, which can make it difficult to interpret the results of lab experiments.
Future Directions
There are several potential future directions for research on BMS-986177. One area of interest is its potential use in combination with other drugs for the treatment of breast cancer and other diseases. Another area of interest is the development of more selective and potent N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide that can target specific signaling pathways in the body. Finally, there is a need for more research on the long-term effects of BMS-986177, particularly in terms of its potential effects on bone health and other physiological processes.
Scientific Research Applications
BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of breast cancer, where it has shown promising results as a potential treatment. BMS-986177 has also been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(19-20-9-4-2-5-10-20)31(28,29)23-16-14-21(15-17-23)25-24(27)13-8-18-30-22-11-6-3-7-12-22/h2-7,9-12,14-17H,8,13,18-19H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFIMOXRMLHELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B4845248.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4845250.png)
![6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845253.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-2-pyridinylpropanamide](/img/structure/B4845261.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4845264.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide](/img/structure/B4845271.png)

![dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
![N-{5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4845275.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)